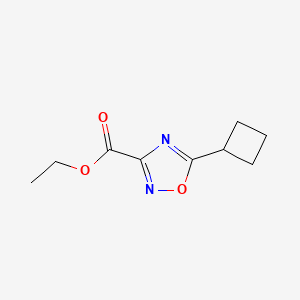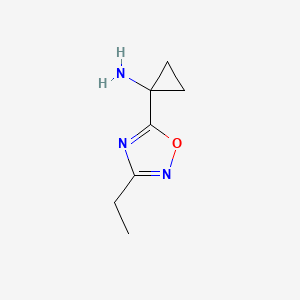
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine is a compound that features a cyclopropane ring attached to an oxadiazole ring The oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxadiazoles is the cyclization of acylhydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The cyclopropane ring can be introduced through cyclopropanation reactions involving alkenes and diazo compounds in the presence of transition metal catalysts .
Industrial Production Methods
Industrial production of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole carboxylic acids, while reduction can produce amines or other nitrogen-containing heterocycles .
Aplicaciones Científicas De Investigación
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial, antiviral, and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects . The compound may also interfere with cellular pathways involved in cell proliferation, apoptosis, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanol: This compound has a similar oxadiazole ring but with a hydroxyl group instead of a cyclopropane ring.
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride: This compound features a different substitution pattern on the oxadiazole ring.
Uniqueness
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine is unique due to the presence of both the oxadiazole and cyclopropane rings, which confer distinct chemical and biological properties. The combination of these rings can enhance the compound’s stability, reactivity, and ability to interact with biological targets .
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H11N3O/c1-2-5-9-6(11-10-5)7(8)3-4-7/h2-4,8H2,1H3 |
Clave InChI |
XZGVTNMJJCIGCP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NOC(=N1)C2(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride](/img/structure/B13488894.png)
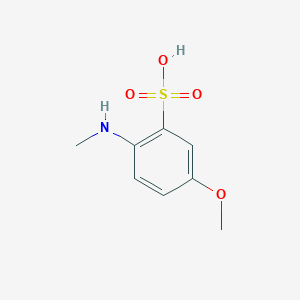
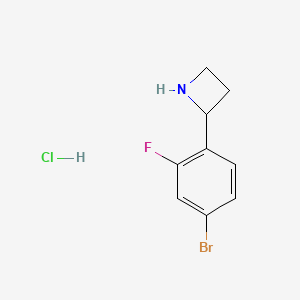
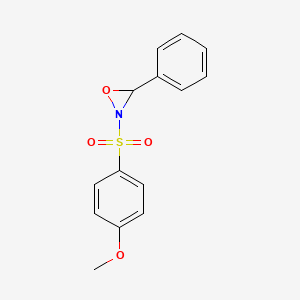
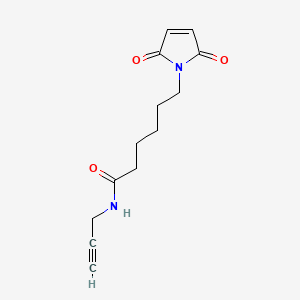


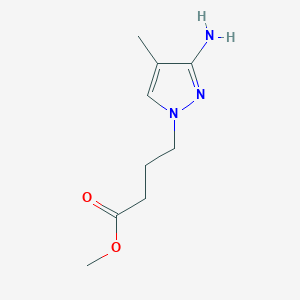

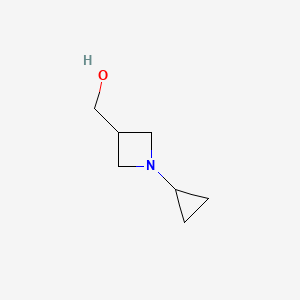
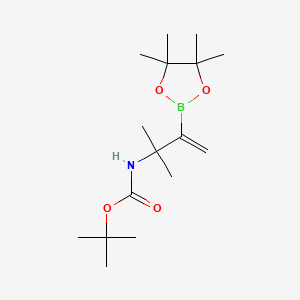
amine](/img/structure/B13488948.png)
